![molecular formula C7H7N3 B13124839 1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the nitrogen atom of the pyrazole ring distinguishes it from other pyrazolopyridine derivatives
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield this compound . Another approach involves the use of 1,3-dicarbonyl compounds and hydrazines, followed by cyclization . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound differs in the position of the nitrogen atoms within the fused ring system.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the nitrogen atom of the pyrazole ring imparts distinct characteristics that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-7-5-8-3-2-6(7)4-9-10/h2-5H,1H3 |
InChI Key |
AGZHWLZEYMDXFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




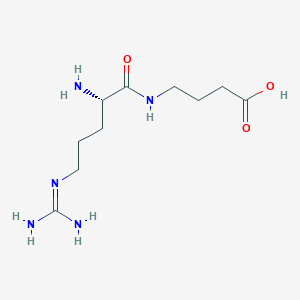
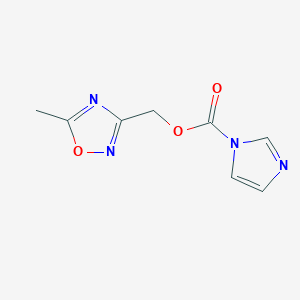
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)


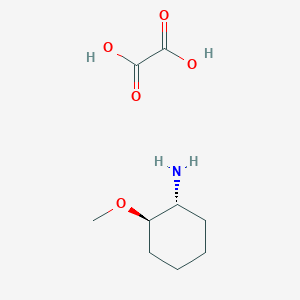
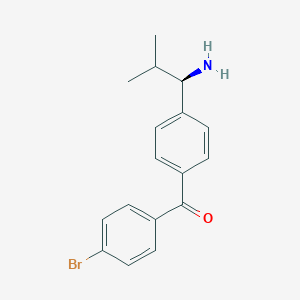


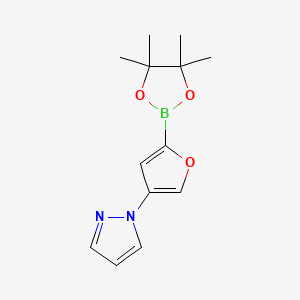

![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
